molecular formula C15H13ClN2OS2 B2500348 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 851802-01-2

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2500348
CAS No.: 851802-01-2
M. Wt: 336.85
InChI Key: WFPBJDWZOQHIMY-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiophene ring, and an imidazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with 4-chlorobenzyl mercaptan to form the intermediate compound. This intermediate is subsequently cyclized with an appropriate imidazole precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole apart is the combination of its functional groups, which may confer unique biological activities and chemical reactivity. The presence of both a thiophene ring and an imidazole ring in the same molecule is relatively rare and may offer synergistic effects in its applications.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS2/c16-12-5-3-11(4-6-12)10-21-15-17-7-8-18(15)14(19)13-2-1-9-20-13/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPBJDWZOQHIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816314
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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